2-Hydroxy-4-(methylamino)benzoic acid

Übersicht

Beschreibung

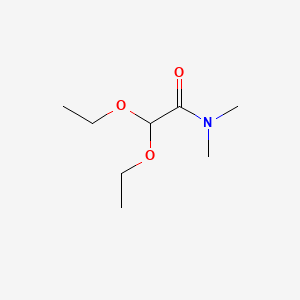

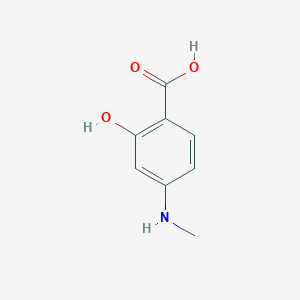

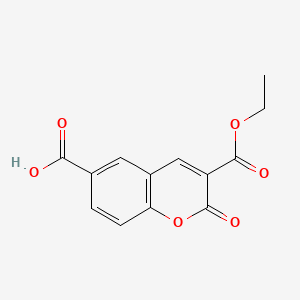

2-Hydroxy-4-(methylamino)benzoic acid is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as 4-(Methylamino)salicylic acid and N-methyl-4-aminosalicylic acid .

Molecular Structure Analysis

The molecular structure of 2-Hydroxy-4-(methylamino)benzoic acid can be viewed as a 2D Mol file or as a computed 3D SD file . The molecular weight of this compound is 167.162 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Hydroxy-4-(methylamino)benzoic acid include a density of 1.4±0.1 g/cm3, a boiling point of 368.0±37.0 °C at 760 mmHg, and a flash point of 176.3±26.5 °C .Wissenschaftliche Forschungsanwendungen

Metabolism and Excretion

The metabolism and excretion of UV filters, including compounds structurally related to 2-Hydroxy-4-(methylamino)benzoic acid, have been studied extensively. For instance, a study on Hexyl 2-[4-(diethylamino)-2-hydroxybenzoyl]benzoate, a compound similar in structure, revealed key insights into human metabolism and urinary excretion patterns after oral and dermal dosage. The study found that major urinary metabolites represent a significant portion of the administered oral dose and are further converted into minor metabolites, highlighting the complex metabolic pathways involved in the human body (Stoeckelhuber et al., 2020).

Environmental and Biological Monitoring

Parabens and their metabolites, which share a structural resemblance with 2-Hydroxy-4-(methylamino)benzoic acid, have been detected in biological samples such as urine and blood. A study conducted on Chinese university students emphasized the significance of urinary concentrations as predictors of human exposure to these compounds. The study highlighted gender-related differences in exposure levels, with females exhibiting higher urinary levels of certain compounds compared to males (Zhang et al., 2020).

Chemopreventive Potential

The chemopreventive effects of compounds structurally related to 2-Hydroxy-4-(methylamino)benzoic acid have been explored. A study on 4-[3,5-Bis(trimethylsilyl) benzamido] benzoic acid, for instance, investigated its impact on colon carcinogenesis. The findings suggest that the compound might inhibit carcinogenesis by reducing cell proliferation, although the mechanisms do not seem directly associated with apoptosis (Nakayama et al., 2009).

Diagnostic Applications

Radiolabeled benzamides, which are structurally related to 2-Hydroxy-4-(methylamino)benzoic acid, have been utilized in medical imaging to detect melanoma metastases. Studies have shown the effectiveness of these compounds in detecting various types of lesions, indicating their potential as diagnostic tools in oncology (Maffioli et al., 1994).

Dermatological Applications

In dermatology, compounds similar to 2-Hydroxy-4-(methylamino)benzoic acid have shown promising results. For instance, 2-Hydroxy-5-octanoyl benzoic acid, also known as β-lipohydroxyacid (β-LHA), has demonstrated significant improvements in age-related skin damage. The study highlighted its positive impact on epidermal thickening and dendrocytic hyperplasia, providing valuable insights into the potential dermatological applications of similar compounds (Avila-Camacho et al., 1998).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-hydroxy-4-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-9-5-2-3-6(8(11)12)7(10)4-5/h2-4,9-10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKWLKTPTNVXUFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=C(C=C1)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50289702 | |

| Record name | 2-hydroxy-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxy-4-(methylamino)benzoic acid | |

CAS RN |

6952-12-1 | |

| Record name | 6952-12-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63019 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-hydroxy-4-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50289702 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethoxy-2-methyl-1H-benzo[d]imidazole](/img/structure/B1595725.png)